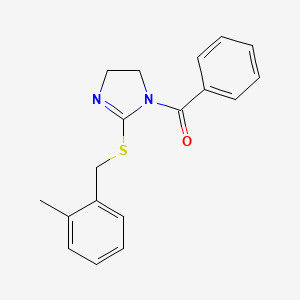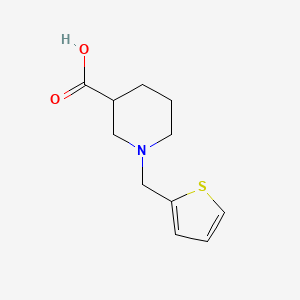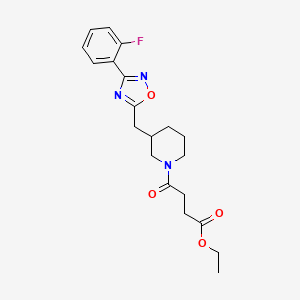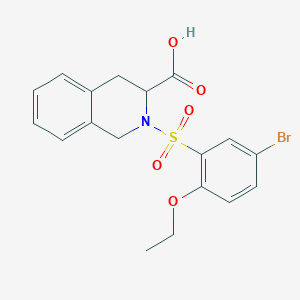![molecular formula C16H20FNO3 B2538337 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone CAS No. 1396860-06-2](/img/structure/B2538337.png)
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone, also known as DMDD or UMB 425, is a synthetic compound that has gained attention for its potential use in scientific research. DMDD belongs to the class of psychoactive substances and has been shown to have an impact on the central nervous system.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationships
- Anticonvulsant Activity : The anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, a compound structurally similar to the requested molecule, was explored. Key substituted benzyloxy compounds demonstrated comparable or superior activity to the parent compound. This study used Topliss structure-activity and Craig plot analytical approaches along with a semiempirical method for analysis (Farrar et al., 1993).
Chemopreventive Activity
- Cancer Chemoprevention : A literature review identified over 500 compounds with published chemopreventive activity in animals, suggesting potential applications in cancer prevention. This includes compounds structurally related to the molecule , highlighting the significance of such compounds in cancer research (Boone et al., 1990).
Receptor Antagonism
- HIV Entry Inhibition : The CCR5 receptor-based mechanism of a potent allosteric noncompetitive HIV entry inhibitor was studied. This research provides insights into the potential application of structurally related compounds in HIV treatment (Watson et al., 2005).
- Selective Adrenoceptor Antagonism : A study on BMY 7378, a compound with structural similarities, showed selective antagonism for the alpha 1D-adrenoceptor subtype, indicating potential therapeutic applications in cardiovascular or central nervous system disorders (Goetz et al., 1995).
Molecular Synthesis and Characterization
- Synthesis and Characterization : Novel fluorinated spiro-heterocycles were synthesized and characterized using various techniques, including X-ray crystallography and NMR. This study emphasizes the versatile methods available for synthesizing and analyzing compounds like 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone (Islam et al., 2015).
Analgesic Activity
- Analgesic Properties : The analgesic activity of spiro heterocycles was investigated, suggesting potential therapeutic applications in pain management. Compounds with the 2-amino-1,3-thiazine ring system, closely related to the molecule of interest, showed significant activity (Cohen et al., 1978).
Anticancer and Antimicrobial Applications
- Anticancer and Antimicrobial Activities : Various 1-azaspiro derivatives demonstrated significant anticancer and antimicrobial activities, underscoring the potential of these compounds in developing new therapeutic agents (Verma et al., 2015).
- Antibacterial Activity Against Respiratory Pathogens : Novel quinoline derivatives with a spiro structure showed potent antibacterial activity against respiratory pathogens, including multi-drug resistant and quinolone-resistant strains, indicating their potential in treating respiratory infections (Odagiri et al., 2013).
Synthesis and Bioactivity
- Synthesis of Spirocyclic Compounds : The synthesis of spirocyclic oxetane-fused benzimidazole was reported, providing a methodology for creating complex spiro structures that could be applied to the synthesis of compounds like this compound (Gurry et al., 2015).
Eigenschaften
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)7-12-3-5-13(17)6-4-12/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKHERITKNWKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CC3=CC=C(C=C3)F)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-bromophenyl)-4-({4-[(dimethylamino)sulfonyl]-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2538261.png)
![N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2538262.png)
![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2538263.png)


![1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2538268.png)


![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)

